Darunavir Ethanolate

Description

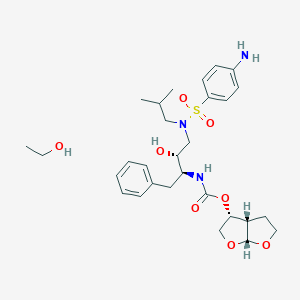

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSHKNICRJHQCY-VBTXLZOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979794 | |

| Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635728-49-3, 635728-39-1 | |

| Record name | Darunavir ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARUNAVIR ETHANOLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARUNAVIR ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Abstract: Darunavir is a potent, second-generation HIV-1 protease inhibitor critical to highly active antiretroviral therapy (HAART). The commercially available form is a crystalline ethanol solvate, darunavir ethanolate, prized for its stability.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility and high permeability, making the physicochemical properties of its solid form paramount to formulation development, manufacturing, and bioavailability.[2] This guide provides an in-depth summary of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for analysis.

General Properties

This compound is the stable, crystalline monoethanolate form of darunavir.[1][3] It is an off-white to cream-colored, hygroscopic powder.[2] Its structure has been confirmed by single-crystal X-ray crystallography.[2]

Table 1: General and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | [4][] |

| Synonyms | Prezista®, TMC-114 Ethanolate | [6][7] |

| CAS Number | 635728-49-3 | [4][6] |

| Chemical Formula | C₂₇H₃₇N₃O₇S·C₂H₅OH (Combined: C₂₉H₄₃N₃O₈S) | [4][8] |

| Molecular Weight | 593.73 g/mol | [4][6][8] |

| Appearance | White to off-white solid/powder | [2][] |

| BCS Classification | Class II (Low Solubility, High Permeability) | [2] |

Solubility Profile

The solubility of this compound is a critical attribute influencing its dissolution rate and oral bioavailability. Consistent with its BCS Class II classification, it is poorly soluble in aqueous media across the physiological pH range.[2][9]

Table 2: Solubility Data for this compound

| Solvent | Solubility | Temperature | References |

| Water | Insoluble / Practically Insoluble | 25°C | [6][9][10] |

| Ethanol | Insoluble | - | [10][11] |

| DMSO | ≥50-100 mg/mL (≥84.21-168.42 mM) | 25°C | [][6] |

Solid-State Characterization

The solid-state form of this compound is crucial for its stability and performance. It exists as a specific crystalline polymorph, Form A, which can undergo transformations under certain environmental conditions.[2]

Crystallography

This compound crystallizes in an orthorhombic system and is known to form isostructural channel solvates, where solvent molecules like ethanol or water can be exchanged.[4][12] This channel structure is responsible for its hygroscopic nature and potential for conversion to a hydrate form at high relative humidity.[12]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | - |

| Space Group | P 2₁2₁2₁ | [4] |

| Cell Length (a) | 9.9846 Å | [4] |

| Cell Length (b) | 16.6017 Å | [4] |

| Cell Length (c) | 19.0274 Å | [4] |

| Cell Angles (α, β, γ) | 90° | [4] |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the stability and solvent content of this compound.

-

DSC studies show a characteristic endothermic event around 75°C, corresponding to the desolvation of ethanol.[13] Maintaining drying temperatures below 73.4°C is critical to prevent the loss of the ethanol solvate and potential amorphization.[14]

-

TGA confirms the loss of solvent, with studies showing multiple mass loss events corresponding to the release of ethanol and any adsorbed water.[13] Desolvation can lead to the formation of an amorphous form.[12][15]

Table 4: Thermal Properties of this compound

| Technique | Observation | Temperature Range | Significance | References |

| DSC | Endothermic peak | ~75°C | Desolvation (loss of ethanol) | [1][13] |

| TGA | Multi-step mass loss | 30-600°C | Corresponds to solvent loss and subsequent decomposition | [13] |

Experimental Protocols

Standardized protocols are vital for the consistent and reliable characterization of this compound.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form and assessing the polymorphism of this compound.[2]

-

Objective: To confirm the crystalline identity (Form A) and detect any polymorphic or amorphous impurities.

-

Instrumentation: A standard powder X-ray diffractometer equipped with a Cu-Kα radiation source.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Typical Parameters:

-

Radiation: Cu-Kα (λ = 1.54 Å).

-

Voltage/Current: 40-45 kV / 30-40 mA.

-

Scan Range (2θ): 2° to 40°.

-

Scan Speed/Step Size: 1-2°/min or equivalent step scan parameters.

-

-

Data Analysis: The resulting diffractogram is compared against a reference pattern for this compound Form A to confirm its identity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, desolvation, and glass transitions.[16]

-

Objective: To determine the desolvation temperature and enthalpy and to detect any amorphous content via a glass transition.

-

Instrumentation: A heat-flux DSC instrument (e.g., TA Instruments Q100 or similar).[13]

-

Sample Preparation: 1-3 mg of the sample is accurately weighed into an aluminum crucible.[13] A pierced lid may be used to allow for the escape of solvent.[17]

-

Typical Parameters:

-

Data Analysis: The thermogram is analyzed for endothermic or exothermic events. The onset temperature and peak area (enthalpy) of the desolvation endotherm are key parameters.[19]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is used to quantify solvent content.[16]

-

Objective: To quantify the amount of ethanol and water in the this compound sample.

-

Instrumentation: A TGA instrument (e.g., TA Instruments SDT Q600 or similar).[13]

-

Sample Preparation: 5-10 mg of the sample is weighed into a ceramic or alumina crucible.[13][18]

-

Typical Parameters:

-

Data Analysis: The TGA curve is analyzed to determine the percentage mass loss at different temperature intervals, corresponding to the release of different solvent molecules.[19]

Visualized Workflows and Pathways

Understanding the relationships between different solid forms and the analytical workflow is crucial for drug development professionals.

Conclusion

The physicochemical properties of this compound are well-defined, with its crystalline nature, thermal behavior, and solubility profile being critical parameters for quality control and formulation design. As the stable commercial form, its propensity to convert to a hydrate under high humidity or to an amorphous form upon desolvation necessitates careful control over manufacturing and storage conditions.[12][14] The analytical methods detailed herein—XRPD for structural integrity, DSC for thermal stability, and TGA for solvent quantification—form the cornerstone of a robust characterization program, ensuring the consistent delivery of this vital antiretroviral agent to patients.

References

- 1. article.sapub.org [article.sapub.org]

- 2. tmda.go.tz [tmda.go.tz]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C29H43N3O8S | CID 23725083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. extranet.who.int [extranet.who.int]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of Solvents and Drying Temperature on the Physicochemical Properties of Darunavir and this compound Substances | Zolotov | Drug development & registration [pharmjournal.ru]

- 15. researchgate.net [researchgate.net]

- 16. biomedres.us [biomedres.us]

- 17. mt.com [mt.com]

- 18. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 19. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of darunavir ethanolate and its degradation pathways. The information is compiled from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the critical factors affecting the integrity of this antiretroviral drug. This document details the outcomes of forced degradation studies under various stress conditions, outlines the experimental protocols for stability-indicating assays, and presents visual representations of degradation pathways and experimental workflows.

Core Stability Profile

This compound is an HIV-1 protease inhibitor.[1] Understanding its stability is crucial for the development of robust pharmaceutical formulations.[2] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have been instrumental in identifying the conditions under which this compound degrades and in characterizing its degradation products.[3][4]

The primary analytical technique employed in these studies is high-performance liquid chromatography (HPLC), which has been proven effective in separating darunavir from its degradation products, thus serving as a stability-indicating method.[1][5][6] High-performance thin-layer chromatography (HPTLC) has also been utilized for this purpose.[7]

Studies have consistently shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[1][6][8] Conversely, the drug substance has demonstrated relative stability under thermal, photolytic, and neutral hydrolytic (water) conditions.[4][9][10]

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies, providing a clear comparison of the extent of degradation under different stress conditions.

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |

| Acidic | 0.01 M HCl | 24 hrs | Room Temperature | 33.80% | [11] |

| 0.1 N HCl | 1 hr | 80°C | - | [4] | |

| 1 N HCl | 48 hrs | Room Temperature | ~15-20% | [10] | |

| Acidic Hydrolysis | - | - | 14.99% | [7] | |

| Basic | 0.01 M NaOH | 24 hrs | Room Temperature | 37.50% | [11] |

| 0.1 N NaOH | 30 min | 80°C | - | [4] | |

| 1 N NaOH | 36 hrs | Room Temperature | ~15-20% | [10] | |

| Alkaline Hydrolysis | - | - | 23.15% | [7] | |

| Oxidative | 1% H₂O₂ | 24 hrs | Room Temperature | 58.40% | [11] |

| 3% H₂O₂ | 15 days | Room Temperature | Ineffective | [3] | |

| 6% H₂O₂ | 2 hrs | 80°C | - | [4] | |

| 30% H₂O₂ | 15 days | Room Temperature | Degradation Observed | [3] | |

| Thermal | 105°C | 24 hrs | 105°C | 27.66% | [11] |

| 105°C | 7 days | 105°C | Stable | [4] | |

| Photolytic | 1.2 million lux hours | 24 hrs | - | 27.66% | [11] |

| 1.2 million lux hours | - | - | Stable | [4] | |

| Humidity | 90% RH | 7 days | 25°C | Stable | [4] |

| Water Hydrolysis | Water | 4 hrs | 80°C | Stable | [4] |

Degradation Pathways and Products

Forced degradation studies have identified several degradation products (DPs) of this compound, primarily under acidic and basic conditions.[10][12] The carbamate functional group within the darunavir structure is a potential site for hydrolysis.[5]

Under acidic conditions, three primary degradation products (DP1, DP2, and DP3) have been observed.[10][12] In basic conditions, four degradation products (DP4, DP5, DP6, and DP7) have been noted, with one study identifying DP2 as also being formed under these conditions.[10][12] Oxidative degradation with 30% hydrogen peroxide resulted in the formation of one degradation product (DPO).[3]

The following diagram illustrates the general degradation pathways of this compound under different stress conditions.

Caption: Degradation of this compound under Stress Conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following sections outline the typical experimental protocols for forced degradation and the analytical methods used.

Forced Degradation Study Protocol

A typical forced degradation study for this compound involves the following steps:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving an appropriate amount of the drug substance in a suitable diluent, such as methanol or a mixture of methanol and water.[3][11]

-

Application of Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 0.01 N to 1 N HCl) and may be heated to accelerate degradation.[4][10][11]

-

Base Hydrolysis: The stock solution is treated with a basic solution (e.g., 0.01 N to 1 N NaOH) and may be heated.[4][10][11]

-

Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 1% to 30% H₂O₂) at room temperature or with heating.[3][4][11]

-

Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 105°C).[4][11]

-

Photolytic Degradation: The drug substance is exposed to a specific intensity of light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[4]

-

-

Sample Preparation for Analysis: After the specified duration, the stressed samples are neutralized (if necessary), diluted with the mobile phase, and filtered through a membrane filter (e.g., 0.45 µm) before analysis.[3]

The following diagram illustrates a general workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A common stability-indicating HPLC method for this compound is as follows:

-

Column: A reversed-phase C18 column is typically used, for example, an X-Bridge C18 (150 × 4.6 mm, 3.5 µm) or a Symmetry C18 (250 × 4.6 mm, 5 µm).[1][5]

-

Mobile Phase: An isocratic or gradient elution is employed. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.01M ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[1][6]

-

Detection: UV detection is performed at a wavelength of 265 nm or 240 nm.[1][12]

-

Column Temperature: The column temperature is maintained at a constant value, for example, 30°C.[1][6]

The method is validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness.[1][6]

The logical relationship for developing a stability-indicating method is depicted below.

Caption: Logic for Stability-Indicating Method Development.

Physicochemical Stability Considerations

Beyond chemical degradation, the physicochemical stability of this compound is also a critical factor. Studies have shown that under thermal stress, amorphization can occur due to the desolvation of the ethanolate.[2][13] Furthermore, at high relative humidity, there is a potential for the conversion of the ethanolate form to a hydrate form.[2][13] These solid-state transformations can impact the dissolution and bioavailability of the drug product.

References

- 1. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Stress degradation of this compound via HPTLC. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Stress Degradation Kinetic study of this compound Bulk and Tablet Dosage form by UV Spectrophotometry - ProQuest [proquest.com]

- 12. ijpsr.com [ijpsr.com]

- 13. Investigating the Physicochemical Stability of Highly Purified this compound Extracted from PREZISTA® Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir, a second-generation non-peptidic protease inhibitor, stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. This technical guide provides an in-depth overview of the in vitro antiviral activity of its ethanolate form. It consolidates key quantitative data on its potent efficacy against a broad spectrum of HIV-1 strains, including wild-type and multidrug-resistant variants, as well as its activity against HIV-2. Detailed methodologies for pivotal in vitro assays are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the molecular mechanism of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

Darunavir ethanolate is a potent antiretroviral drug belonging to the protease inhibitor (PI) class.[1] Its mechanism of action involves the selective inhibition of HIV-1 protease, a critical enzyme for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins.[1][2] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[2] A distinguishing feature of darunavir is its high genetic barrier to the development of resistance, attributed to its robust interactions with the protease enzyme, including with the backbone of the active site.[3][4] This guide focuses on the in vitro data that substantiates the potent and broad-spectrum antiviral activity of this compound.

Quantitative Antiviral Activity

The in vitro potency of darunavir has been extensively evaluated against a wide array of HIV-1 laboratory strains, clinical isolates, and resistant variants. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Anti-HIV-1 Activity of Darunavir

| Virus Strain/Isolate | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | Reference(s) |

| Wild-type HIV-1 LAI | Various | Various | 1 - 5 | 2.7 - 13 | [5][6] |

| Wild-type HIV-1 Ba-L | Various | Various | 3 | - | [5] |

| Wild-type HIV-1 (General) | MT-4 | p24 antigen | 3 | 9 | [7] |

| HIV-1 Subtype B (clinical isolates) | PBMC | Phenotypic | 1.79 | - | [8] |

| HIV-1 Subtype C (clinical isolates) | PBMC | Phenotypic | 1.12 | - | [8] |

| HIV-1 CRF01_AE (clinical isolates) | PBMC | Phenotypic | 1.27 | - | [8] |

| Multi-PI-Resistant Strains (average 5 PIs) | Various | Phenotypic | < 10 for 75% of isolates | - | [9] |

| Lopinavir-resistant isolates | Various | Phenotypic | 77% remained susceptible | - | [10] |

| Tipranavir-resistant isolates | Various | Phenotypic | 70% remained susceptible | - | [10] |

Table 2: In Vitro HIV-1 Protease Inhibition and Cytotoxicity of Darunavir

| Parameter | Cell Line/Enzyme | Assay Type | Value | Reference(s) |

| IC50 (Protease Inhibition) | ||||

| Wild-type HIV-1 Protease | - | FRET Assay | 3 - 6 nM | [11] |

| Wild-type HIV-1 Protease | - | HPLC-based | 2 ± 0.1 nM | [12] |

| Ki (Binding Affinity) | ||||

| Wild-type HIV-1 Protease | - | Isothermal Titration Calorimetry | 4.5 x 10⁻¹² M | [3][4] |

| CC50 (Cytotoxicity) | ||||

| Various | - | Various | > 100 µM | [5] |

| MT-4 cells | MT-4 | MTT Assay | > 100 µM | [7] |

| Vero cells | Vero | MTT Assay | > 10 µM | [9] |

| 293T cells | 293T | MTT Assay | > 10 µM | [9] |

| HepG2 cells | HepG2 | MTT Assay | High (poor cytotoxicity) | [6] |

Mechanism of Action: HIV-1 Protease Inhibition

Darunavir functions as a potent, non-peptidic competitive inhibitor of the HIV-1 protease.[2][4] The HIV-1 protease is an aspartic protease composed of two identical subunits (a homodimer) that, when active, cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins essential for the assembly of new, infectious virions.[2]

Darunavir is designed to fit snugly within the active site of the protease, mimicking the peptide substrate.[9] It forms a network of strong hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and with the backbone of the active site.[4] This high-affinity binding physically blocks the entry of the natural polyprotein substrates, thereby preventing their cleavage.[2] Consequently, only immature, non-infectious viral particles are produced.[2]

Figure 1: Mechanism of action of darunavir in inhibiting HIV-1 protease.

Detailed Experimental Protocols

Antiviral Activity Assays (EC50 Determination)

A common method to determine the 50% effective concentration (EC50) of darunavir is through cell-based assays that measure the inhibition of viral replication. The p24 antigen capture ELISA is a widely used endpoint.

Protocol: p24 Antigen Capture ELISA

-

Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells [PBMCs]) in a 96-well plate at a predetermined density.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Infect the cells with a known titer of HIV-1 (e.g., HIV-1 LAI). Immediately after infection, add the serially diluted darunavir to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

p24 ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants to the wells and incubate.

-

Wash the plate and add a biotinylated detector antibody against p24.

-

After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The concentration of p24 in each well is proportional to the amount of viral replication. Plot the percentage of p24 inhibition against the log of the darunavir concentration and use a non-linear regression model to calculate the EC50 value.

Figure 2: Experimental workflow for determining antiviral EC50 using a p24 ELISA.

Cytotoxicity Assays (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the safety profile of the compound. The MTT assay is a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., MT-4, Vero, or 293T) in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include untreated cells as a viability control.

-

Incubation: Incubate the plate for a period consistent with the antiviral assay (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each darunavir concentration relative to the untreated control. Plot the percentage of cytotoxicity against the log of the darunavir concentration and use a non-linear regression model to determine the CC50.

Protease Inhibition Assays (IC50 Determination)

The 50% inhibitory concentration (IC50) against the HIV-1 protease enzyme can be determined using a Fluorescence Resonance Energy Transfer (FRET) assay.

Protocol: FRET-based Protease Inhibition Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., sodium acetate buffer at pH 5.5).

-

Dilute recombinant HIV-1 protease to a working concentration in the reaction buffer.

-

Prepare a fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well black plate, add the reaction buffer, the diluted darunavir, and the HIV-1 protease.

-

Incubate briefly to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET peptide substrate.

-

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the donor-quencher pair used in the substrate. As the protease cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence.

-

Data Analysis: Calculate the initial velocity of the enzymatic reaction for each darunavir concentration. Plot the percentage of inhibition of the protease activity against the log of the darunavir concentration and fit the data to a suitable model to determine the IC50.

Activity Against Other Viruses

While darunavir is highly specific for HIV-1 protease, its activity against other viruses has been investigated.

-

HIV-2: Darunavir demonstrates potent activity against HIV-2, with EC50 values in the low nanomolar range (e.g., 3-6 nM).[5]

-

SARS-CoV-2: In vitro studies have shown that darunavir does not exhibit significant antiviral activity against SARS-CoV-2, with EC50 values being very high (>100 µM), and therefore is not considered a viable treatment option for COVID-19.

Conclusion

The in vitro data for this compound unequivocally demonstrate its high potency and broad-spectrum activity against HIV-1, including strains resistant to other protease inhibitors. Its favorable cytotoxicity profile, as indicated by high CC50 values, results in a wide therapeutic index. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the antiviral properties of darunavir and other novel compounds. The consistent and robust in vitro performance of darunavir has been a critical factor in its successful clinical development and its established role in the treatment of HIV infection.

References

- 1. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hanc.info [hanc.info]

- 3. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hiv-forschung.de [hiv-forschung.de]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. eurogentec.com [eurogentec.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of darunavir to its target, the human immunodeficiency virus type 1 (HIV-1) protease. Darunavir is a second-generation protease inhibitor (PI) renowned for its high potency and significant barrier to the development of drug resistance. A key factor in its efficacy is its exceptionally high binding affinity for the HIV-1 protease active site. This document consolidates quantitative data, details common experimental protocols for affinity determination, and illustrates the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Darunavir's Binding Affinity

Darunavir's distinction among protease inhibitors lies in its extraordinarily tight and durable binding to the HIV-1 protease. Its binding affinity has been quantified by various biophysical techniques, consistently demonstrating picomolar-level inhibition. The data presented below is for the active moiety, darunavir, as binding assays are conducted in solution where the ethanolate salt form dissociates.

The binding of darunavir to wild-type (WT) protease is characterized by a favorable enthalpy (ΔH), indicating strong hydrogen bonding and van der Waals interactions, and a very slow dissociation rate (k_off), which contributes to its prolonged inhibitory effect.[1][2]

Table 1: Quantitative Binding Parameters of Darunavir to Wild-Type HIV-1 Protease

| Parameter | Reported Value | Method | Comments | Source(s) |

| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Isothermal Titration Calorimetry (ITC) | Represents extremely high affinity. Binding is approximately 100-fold tighter than its predecessor, amprenavir. | [3][4][5] |

| Dissociation Constant (Kd) | < 1 x 10-12 M (< 1 pM) | Surface Plasmon Resonance (SPR) | Affinity was more than 100-fold higher than other PIs tested. | [1] |

| Inhibition Constant (Ki) | 0.17 nM | Kinetic Inhibition Assay | Against HIV-2 Protease. Value is 17-fold weaker than against HIV-1 protease. | |

| IC50 | 3 nM | Cell-based Assay (MT-2 cells) | Demonstrates potent antiviral activity in a cellular context. | [6][7] |

| Dissociation Rate (koff) | < 1 x 10-5 s-1 | Surface Plasmon Resonance (SPR) | Extremely slow dissociation, leading to a dissociative half-life of over 240 hours. This is a key factor in its high genetic barrier to resistance. | [1][8] |

| Association Rate (kon) | ~2 x 106 M-1s-1 | Surface Plasmon Resonance (SPR) | Fast association, comparable to its structural analogue amprenavir. | [1] |

| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Isothermal Titration Calorimetry (ITC) | Highly favorable enthalpy change, driven by strong hydrogen bonds with the protease backbone. | [2] |

| Binding Entropy (-TΔS) | -3.1 kcal/mol | Isothermal Titration Calorimetry (ITC) | Favorable entropy change contributing to the overall free energy of binding. | [2] |

Mechanism of High-Affinity Binding

Darunavir is a nonpeptidic, competitive inhibitor that occupies the active site of the HIV-1 protease dimer.[3][9] HIV-1 protease is essential for viral maturation, as it cleaves Gag and Gag-Pol polyproteins into functional enzymes and structural proteins.[9][10] By blocking this active site, darunavir prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[11]

The inhibitor's exceptional potency is attributed to several structural features:

-

Backbone Interactions: Darunavir was specifically designed to maximize hydrogen bonds with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[2][4] These interactions are less susceptible to disruption by mutations, which often alter side chains.[3]

-

Substrate Envelope Fit: It fits snugly within the "substrate envelope," which is the consensus volume occupied by the natural substrates of the protease.[4][5]

-

Molecular Flexibility: The structure of darunavir allows it to adapt to conformational changes in the protease active site, maintaining its tight binding even in the presence of mutations that confer resistance to other PIs.[11]

Interestingly, studies have also suggested that darunavir may possess a dual mode of action, not only binding to the active site of the dimer but also potentially inhibiting the dimerization of protease monomers, which is a prerequisite for its enzymatic activity.[9][12] Kinetic analyses have also pointed to a second binding site on the protease surface, which may contribute to its mixed-type inhibition profile and overall potency.[13][14]

References

- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Darunavir - Wikipedia [en.wikipedia.org]

- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Darunavir? [synapse.patsnap.com]

- 11. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Mechanism of darunavir binding to monomeric HIV-1 protease: a step forward in the rational design of dimerization inhibitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Darunavir Ethanolate

Introduction

Darunavir, an ethanolate salt form of darunavir, is a second-generation non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1][2] It demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[2][3] Darunavir's efficacy is critically dependent on its pharmacokinetic profile, which is significantly enhanced by co-administration with a pharmacokinetic booster like ritonavir or cobicistat. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of darunavir, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic properties of darunavir are characterized by its rapid absorption, high plasma protein binding, extensive metabolism primarily via the cytochrome P450 system, and elimination mainly through the feces.[2][4] Co-administration with a low dose of ritonavir, a potent inhibitor of the CYP3A4 enzyme, is standard practice and crucial for achieving therapeutic plasma concentrations.[3][5]

Absorption

Following oral administration, darunavir is rapidly absorbed, reaching peak plasma concentrations (Tmax) between 2.5 and 4 hours.[2][6] The absolute oral bioavailability of a single 600 mg dose is approximately 37% when administered alone.[1] However, when co-administered with 100 mg of ritonavir twice daily, the bioavailability increases significantly to 82%.[1][2] This enhancement is due to ritonavir's inhibition of first-pass metabolism by CYP3A4 enzymes.[3][5]

The presence of food also plays a vital role in the absorption of darunavir. Taking the drug with a meal increases both the maximum concentration (Cmax) and the area under the curve (AUC) by approximately 30% compared to the fasted state.[1][2]

Distribution

Darunavir is extensively bound to plasma proteins, with approximately 95% of the drug bound, primarily to alpha 1-acid glycoprotein (AAG).[1][2] The volume of distribution for darunavir administered with ritonavir has been reported to be in the range of 161.0 to 264.9 L, with a mean of approximately 206.5 L.[1]

Metabolism

Darunavir is almost exclusively and extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][5] In the absence of a pharmacokinetic booster, darunavir undergoes several primary metabolic transformations:

-

Carbamate hydrolysis

-

Isobutyl aliphatic hydroxylation

-

Aniline aromatic hydroxylation

To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also occur.[1][7]

The co-administration of ritonavir significantly alters this metabolic profile. Ritonavir potently inhibits CYP3A4, thereby blocking the major metabolic pathways of darunavir, specifically carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[7][8] This inhibition leads to a substantial increase in darunavir plasma exposure, approximately 11- to 14-fold higher than when administered unboosted.[6][7] Interestingly, ritonavir does not appear to affect aromatic hydroxylation at the benzylic moiety.[7][8]

Excretion

A mass balance study utilizing 14C-labeled darunavir revealed the primary routes of excretion. When administered with ritonavir, approximately 79.5% of the administered radioactive dose was recovered in the feces, with 13.9% found in the urine.[1][2] Unchanged darunavir accounted for a significantly larger portion of the excreted dose in boosted subjects (48.8%) compared to unboosted subjects (8.0%), highlighting the metabolic inhibition by ritonavir.[1][7]

The terminal elimination half-life of darunavir is approximately 15 hours when co-administered with ritonavir.[2][3] The clearance of darunavir is substantially reduced in the presence of ritonavir, decreasing from 32.8 L/h when given alone to 5.9 L/h when boosted.[1] Renal clearance is low; unchanged darunavir in the urine accounted for only 1.2% of the dose in unboosted subjects and 7.7% in boosted subjects.[1][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for darunavir.

Table 1: Key Pharmacokinetic Parameters of Darunavir

| Parameter | Darunavir (Unboosted) | Darunavir/Ritonavir (Boosted) | Reference(s) |

| Dose | 600 mg (single) | 600 mg / 100 mg (twice daily) | [1][2] |

| Oral Bioavailability | 37% | 82% | [1][2] |

| Tmax (hours) | ~2.5 - 4 | 2.5 - 4 | [1][2] |

| Plasma Protein Binding | ~95% | ~95% | [1][2] |

| Volume of Distribution (Vd) | Not specified | 206.5 L (Range: 161.0–264.9 L) | [1] |

| Terminal Half-Life (t1/2) | Not specified | ~15 hours | [2][3] |

| Clearance (CL) | 32.8 L/h (IV) | 5.9 L/h (IV) | [1] |

Table 2: Excretion of Darunavir and Metabolites (400 mg single dose of 14C-darunavir)

| Excretion Route / Form | Darunavir (Unboosted) | Darunavir/Ritonavir (Boosted) | Reference(s) |

| Total Recovery (Urine + Feces) | 93.9% | 93.5% | [7] |

| % of Dose in Feces | 81.7% | 79.5% | [7] |

| % of Dose in Urine | 12.2% | 13.9% | [7] |

| % Unchanged Drug in Feces & Urine | 8.0% | 48.8% | [1][7] |

| % Unchanged Drug in Urine | 1.2% | 7.7% | [1][7] |

Experimental Protocols

The data presented in this guide are derived from clinical studies employing rigorous experimental designs. A representative protocol for a human mass balance study is detailed below.

Study Design: Mass Balance and Metabolism Study

A typical study to investigate the absorption, metabolism, and excretion of darunavir involves an open-label design with healthy human subjects.[7][8]

-

Subject Population: Healthy male volunteers (n=8) provide informed consent before participation.[7][8]

-

Dosing Regimen: The study often employs a two-period design.

-

Period 1 (Unboosted): Subjects receive a single oral dose of 400 mg of 14C-labeled darunavir.[7]

-

Period 2 (Boosted): Following a washout period, the same subjects receive a regimen of ritonavir (e.g., 100 mg twice daily) for several days before and after being administered a single 400 mg oral dose of 14C-darunavir.[7]

-

-

Sample Collection: Blood, urine, and fecal samples are collected at predetermined intervals for an extended period (e.g., up to 168 hours post-dose) to capture the full excretion profile.[8]

-

Bioanalytical Methods:

-

Quantification of Total Radioactivity: Techniques like liquid scintillation counting are used to measure the total 14C radioactivity in plasma, urine, and feces.[8]

-

Quantification of Darunavir and Metabolites: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for separating and quantifying darunavir and its various metabolites in plasma and excreta.[9][10] This allows for the determination of pharmacokinetic parameters and the metabolic profile. Common analytical columns include C18 reversed-phase columns, and mobile phases often consist of acetonitrile and ammonium formate or acetate buffers.[9][10][11]

-

Conclusion

The pharmacokinetic profile of this compound is well-characterized, featuring rapid absorption enhanced by food, high protein binding, and extensive metabolism primarily through CYP3A4. The co-administration with ritonavir is essential, as it inhibits CYP3A4-mediated metabolism, leading to a more than twofold increase in bioavailability and a prolonged half-life, which are critical for maintaining therapeutic drug concentrations. Excretion occurs predominantly via the feces. A thorough understanding of these pharmacokinetic and metabolic pathways is fundamental for optimizing treatment regimens, managing drug-drug interactions, and guiding the development of future antiretroviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. pnrjournal.com [pnrjournal.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Introduction

Darunavir ethanolate is an antiretroviral agent belonging to the class of protease inhibitors, crucial in the management of Human Immunodeficiency Virus (HIV-1) infection.[1] It functions by selectively inhibiting the cleavage of HIV-1 encoded Gag-Pol polyproteins in infected cells, which in turn prevents the formation of mature, infectious virus particles.[2][3] The accurate quantification of this compound in pharmaceutical formulations is paramount to ensure its safety, efficacy, and quality. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust, and specific method for the quantitative determination of this compound in bulk and tablet dosage forms.[6][7] Several stability-indicating HPLC methods have been developed that can separate darunavir from its degradation products.[4][8][9]

Summary of Quantitative Data for HPLC Methods

The following table summarizes the key quantitative parameters from various validated RP-HPLC methods for this compound analysis.

| Parameter | Method 1 [4] | Method 2 [5] | Method 3 [2] | Method 4 [10] |

| Linearity Range | 80-120% of analyte concentration | 8–120 µg/mL | 5-25 μg/mL | 3-27 µg/mL |

| Correlation Coefficient (R²) | > 0.999 | 0.9997 | > 0.999 | Not Specified |

| Accuracy (% Recovery) | Not Specified | 100.3% | 99.46% - 100.17% | Not Specified |

| Precision (% RSD) | < 1.0% | < 2% | < 2% | < 2% |

| Limit of Detection (LOD) | Not Specified | 0.8 µg/mL | 0.003 µg/mL | Not Specified |

| Limit of Quantitation (LOQ) | Not Specified | 0.08 µg/mL | 0.009 µg/mL | Not Specified |

| Retention Time (min) | Not Specified | 2.269 min | 2.711 min | 3.45 min |

| Wavelength (nm) | 265 nm | 262 nm | 270 nm | 264 nm |

Experimental Protocol for a Stability-Indicating RP-HPLC Method

This protocol is based on a validated stability-indicating HPLC method.[4][9]

1.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: Waters 2695 HPLC system or equivalent, equipped with a photodiode array detector.[5][6]

-

Mobile Phase: 0.01M Ammonium Formate (pH 3.0) buffer and Acetonitrile in the ratio of 55:45 (v/v).[4][8]

-

Injection Volume: 20 µL.[4]

1.2.2. Reagents and Solutions

-

This compound Reference Standard: Of known purity.

-

Acetonitrile: HPLC grade.

-

Ammonium Formate: Analytical grade.

-

Formic Acid: To adjust pH.

-

Water: HPLC grade.

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).[4]

1.2.3. Preparation of Standard Solution

-

Accurately weigh about 20 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Make up the volume to 100 mL with the diluent to obtain a concentration of 200 µg/mL.

-

Further dilute 5 mL of this solution to 50 mL with the diluent to get a final concentration of 20 µg/mL.

1.2.4. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder 20 tablets.[11]

-

Transfer a quantity of the powder equivalent to 10 mg of darunavir into a 50 mL volumetric flask.[11]

-

Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 50 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Dilute 5 mL of the filtered solution to 50 mL with the diluent to obtain a final concentration of 20 µg/mL.

1.2.5. Analysis Procedure

-

Inject 20 µL of the blank (diluent), standard solution, and sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for darunavir.

-

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more economical alternative for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.[12][13]

Summary of Quantitative Data for UV-Vis Spectrophotometric Methods

| Parameter | Method A (Absorbance Maxima) [12] | Method B (Area Under Curve) [12] | Method C [13] |

| Linearity Range | 3-18 µg/mL | 3-18 µg/mL | 2-24 µg/mL |

| Correlation Coefficient (R²) | Not Specified | Not Specified | 0.998 |

| Accuracy (% Recovery) | 99.22-99.83 % | Not Specified | Not Specified |

| Precision (% RSD) | < 2% | < 2% | < 2% |

| λmax / Wavelength Range | 266 nm | 255-275 nm | 263 nm |

Experimental Protocol for UV-Vis Spectrophotometry (Absorbance Maxima Method)

This protocol is based on a validated UV spectrophotometric method.[12]

2.2.1. Instrumentation

-

UV-Visible Spectrophotometer: A double beam spectrophotometer with 1 cm matched quartz cells.[13]

2.2.2. Reagents and Solutions

-

This compound Reference Standard: Of known purity.

-

Methanol: HPLC grade.

-

Distilled Water: For dilution.

2.2.3. Preparation of Standard Stock Solution

-

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve in 10 mL of methanol and then make up the volume to 100 mL with distilled water to get a stock solution of 1000 µg/mL.[12]

2.2.4. Preparation of Working Standard Solutions and Calibration Curve

-

From the stock solution, prepare a series of dilutions ranging from 3 to 18 µg/mL using distilled water.[12]

-

Measure the absorbance of each dilution at 266 nm against a blank of distilled water.[12]

-

Plot a calibration curve of absorbance versus concentration.

2.2.5. Preparation of Sample Solution (from Tablets)

-

Weigh and powder 20 tablets.

-

Transfer an amount of powder equivalent to 100 mg of darunavir to a 100 mL volumetric flask.

-

Add 10 mL of methanol to dissolve the drug, then dilute to the mark with distilled water.

-

Filter the solution.

-

Further dilute the filtrate with distilled water to obtain a concentration within the linearity range (e.g., 10 µg/mL).

2.2.6. Analysis Procedure

-

Measure the absorbance of the final sample solution at 266 nm.

-

Determine the concentration of darunavir in the sample solution from the calibration curve.

Experimental Workflow for UV-Vis Spectrophotometric Analysis

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple, precise, and sensitive method for the analysis of darunavir in bulk and tablet dosage forms.[14]

Summary of Quantitative Data for HPTLC Method

| Parameter | Method Details [14] |

| Linearity Range | 500-3000 ng/band |

| Correlation Coefficient (R²) | 0.992 |

| Accuracy (% Recovery) | Close to 100% |

| Retention Factor (Rf) | 0.61 ± 0.89 |

| Detection Wavelength | 267 nm |

Experimental Protocol for HPTLC Method

This protocol is based on a validated stability-indicating HPTLC method.[14]

3.2.1. Instrumentation and Chromatographic Conditions

-

HPTLC System: CAMAG HPTLC system or equivalent, with a Linomat 5 applicator, TLC scanner, and visionCATS software.

-

Stationary Phase: Pre-coated silica gel 60 GF254 plates.[14]

-

Mobile Phase: Toluene: Methanol: Triethylamine (8.5:1:0.5 v/v/v).[14]

-

Application: Apply bands of the standard and sample solutions on the HPTLC plate.

-

Development: Develop the plate in a twin trough chamber up to a distance of 80 mm.

-

Densitometric Scanning: At 267 nm.[14]

3.2.2. Reagents and Solutions

-

This compound Reference Standard: Of known purity.

-

Toluene, Methanol, Triethylamine: Analytical grade.

3.2.3. Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL.

3.2.4. Preparation of Sample Solution (from Tablets)

-

Weigh and powder 20 tablets.

-

Transfer a quantity of powder equivalent to 10 mg of darunavir to a 10 mL volumetric flask.

-

Add methanol, sonicate for 15 minutes, and make up the volume.

-

Filter the solution to get a sample stock solution of 1000 µg/mL.

3.2.5. Analysis Procedure

-

Apply different volumes of the standard solution to the HPTLC plate to get a calibration range of 500-3000 ng/band.[14]

-

Apply a suitable volume of the sample solution to the plate.

-

Develop the plate and perform densitometric scanning.

-

Quantify the drug in the sample by comparing the peak areas with the calibration curve.

Experimental Workflow for HPTLC Analysis

Caption: Workflow for the quantitative analysis of this compound by HPTLC.

The described HPLC, UV-Visible Spectrophotometry, and HPTLC methods are validated, reliable, and can be effectively employed for the routine quality control analysis of this compound in bulk and pharmaceutical formulations. The choice of method can be based on the available instrumentation, required sensitivity, and the specific analytical needs of the laboratory. The stability-indicating HPLC methods are particularly recommended for analyzing the drug in the presence of its degradation products and for stability studies.

References

- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. A New Validated RP-HPLC Method for the Estimation of this compound in Bulk and Tablets [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. ijbpas.com [ijbpas.com]

- 14. ijpsr.com [ijpsr.com]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a potent second-generation HIV-1 protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Its robust activity against both wild-type and multi-drug resistant strains of HIV-1 is attributed to its high affinity for the protease active site and its interactions with the enzyme's backbone.[1] The emergence of drug-resistant HIV strains necessitates the continued development of novel darunavir analogs with improved efficacy and resistance profiles.[3][4] High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these analogs to identify promising lead compounds.

These application notes provide detailed protocols for a suite of HTS assays designed to characterize darunavir analogs, focusing on antiviral efficacy, cytotoxicity, and target engagement.

Key High-Throughput Screening Assays

A comprehensive screening cascade for darunavir analogs should incorporate biochemical assays, cell-based antiviral assays, cytotoxicity evaluations, and target engagement studies.

Biochemical Assay: FRET-Based HIV-1 Protease Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease. It utilizes a synthetic peptide substrate labeled with a fluorescent reporter and a quencher, a technique known as Förster Resonance Energy Transfer (FRET).[5][6][7] In the uncleaved state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence.[8][9]

Data Presentation: In Vitro HIV-1 Protease Inhibition

| Compound | Target | Ki (nM) | Reference Compound | Ki (nM) |

| Analog 5aa | Wild-Type HIV-1 Protease | 1.54 | Darunavir | 1.87 |

| Analog 5ac | Wild-Type HIV-1 Protease | 0.31 | Darunavir | 1.87 |

| Analog 5ad | Wild-Type HIV-1 Protease | 0.71 | Darunavir | 1.87 |

| Analog 5ae | Wild-Type HIV-1 Protease | 0.28 | Darunavir | 1.87 |

| Analog 5af | Wild-Type HIV-1 Protease | 1.11 | Darunavir | 1.87 |

Data adapted from a study on darunavir analogs.[3]

Experimental Protocol: FRET-Based HIV-1 Protease Inhibition Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 0.1 M MES buffer, 0.2 M NaCl, 1 mM DTT, pH 6.0).

-

Reconstitute recombinant HIV-1 protease in the assay buffer to a final concentration that yields a linear reaction rate (e.g., 30 µg/ml).[10]

-

Prepare a stock solution of the FRET substrate (e.g., based on the p17/p24 cleavage site) in DMSO and dilute it in the assay buffer.[9]

-

Prepare serial dilutions of darunavir analogs and a reference inhibitor (e.g., Darunavir) in DMSO.

-

-

Assay Procedure (96- or 384-well format):

-

Add 2 µL of the compound dilutions to each well.

-

Add 40 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm or 490/520 nm depending on the fluorophore) kinetically for 1-3 hours at 37°C.[8][9]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0) from the linear phase of the fluorescence signal.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.[10]

-

Cell-Based Assay: HIV-1 Replication Inhibition

Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more physiologically relevant context, as they account for cell permeability and intracellular metabolism. A common HTS approach utilizes reporter cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.[11][12] Viral infection and subsequent Tat expression lead to the activation of the reporter gene, producing a quantifiable signal.

Data Presentation: Antiviral Activity in Cell Culture

| Compound | Target Virus | EC50 (nM) | Reference Compound | EC50 (nM) |

| Analog 3g | HIV-1LAI | 6.2 | Darunavir | 3.4 |

| Analog 3h | HIV-1LAI | 3.9 | Darunavir | 3.4 |

Data adapted from a study on darunavir analogs.[13]

Experimental Protocol: Reporter-Based HIV-1 Replication Assay

-

Cell Culture:

-

Culture a suitable host cell line (e.g., MT-2 or CEM-SS cells) and a reporter cell line (e.g., HeLa CD4 LTR/β-Gal).[11]

-

Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure (96- or 384-well format):

-

Seed the reporter cells in microtiter plates.

-

In a separate plate, infect the host T-cell line with HIV-1 at a low multiplicity of infection (MOI) for 2 hours.[11]

-

Add serial dilutions of the darunavir analogs to the wells containing the reporter cells.

-

Add the infected T-cells to the wells with the reporter cells and compounds.

-

Incubate the plates for 4-6 days at 37°C in a CO2 incubator.

-

-

Data Analysis:

-

Measure the reporter gene activity (e.g., luminescence for luciferase or colorimetric signal for β-galactosidase).

-

Calculate the percent inhibition of viral replication for each compound concentration.

-

Determine the 50% effective concentration (EC50) from the dose-response curve.

-

Cytotoxicity Assay: MTT Assay

It is critical to assess the cytotoxicity of the darunavir analogs to ensure that the observed antiviral activity is not due to cell death.[14][15] The MTT assay is a widely used colorimetric method to assess cell viability.[16][17] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[18]

Data Presentation: Cytotoxicity

| Compound | Cell Line | CC50 (µM) |

| Analog 5aa | Vero | > 100 |

| Analog 5ac | Vero | > 100 |

| Analog 5ad | Vero | > 100 |

| Analog 5ae | Vero | > 100 |

| Analog 5af | Vero | > 100 |

| Darunavir | Vero | > 100 |

Data adapted from a study on darunavir analogs.[19]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Preparation:

-

Assay Procedure:

-

Add serial dilutions of the darunavir analogs to the cells.

-

Incubate for the same duration as the antiviral assay (e.g., 72 hours).[20]

-

Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[18]

-

Add a solubilization solution (e.g., isopropanol with 0.04 N HCl or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.[15][18]

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[18]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

-

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm that a compound directly binds to its intended target within a cellular environment.[21][22][23] The principle is based on the ligand-induced thermal stabilization of the target protein.[21] When a drug binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.

Experimental Protocol: Isothermal Dose-Response CETSA

-

Cell Treatment:

-

Treat intact cells with various concentrations of the darunavir analog or a vehicle control.

-

-

Thermal Challenge:

-

Heat the cell suspensions at a single, optimized temperature that causes partial denaturation of the target protein (HIV-1 protease).[21]

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.[22]

-

-

Protein Detection and Quantification:

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of the compound concentration.

-

The resulting curve represents the target engagement at the cellular level.

-

Visualizations

Caption: HIV-1 Protease Signaling Pathway and Inhibition.

Caption: High-Throughput Screening Workflow for Darunavir Analogs.

References

- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5c95113ed941d.site123.me [5c95113ed941d.site123.me]

- 5. eurogentec.com [eurogentec.com]

- 6. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]

- 7. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 10. Model System for High-Throughput Screening of Novel Human Immunodeficiency Virus Protease Inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 13. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 15. youtube.com [youtube.com]

- 16. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Darunavir, a second-generation non-peptidic protease inhibitor (PI), serves as a critical tool in virology research, primarily in the study of Human Immunodeficiency Virus (HIV).[1] Its high potency, robust resistance profile, and well-characterized mechanism of action make it an invaluable reference compound for a variety of in vitro and cell-based assays.[1] These application notes provide an overview of its use and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[2] The HIV protease is responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[3] By competitively binding to the active site of the protease, darunavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[3][4]

Key features of its mechanism include:

-

High Affinity: Darunavir was designed to form extensive hydrogen bonds with the backbone of the HIV-1 protease active site, particularly with catalytic residues like Asp25 and Asp29/30.[2][5] This results in a very strong interaction, with a dissociation constant (Kd) reported at 4.5 x 10⁻¹² M.[5]

-

High Genetic Barrier to Resistance: Its molecular flexibility allows it to adapt to the changing shape of the protease enzyme, maintaining potency against many viral strains that are resistant to other PIs.[3][4] While resistance can develop, it often requires the accumulation of multiple specific mutations.[6]

-

Dual Mode of Action: Research suggests darunavir not only binds to the dimeric active site but may also bind to the protease monomer, potentially interfering with the dimerization process necessary for enzyme activity.[7]

Application Notes

Darunavir ethanolate is a versatile tool for various research applications:

-

Standard for Antiviral Screening: As a potent, well-characterized inhibitor, darunavir is an ideal positive control in high-throughput screening campaigns designed to identify novel HIV protease inhibitors or other anti-HIV compounds.

-

HIV Resistance Studies: Darunavir is used to select for and characterize drug-resistant viral isolates in cell culture. By analyzing the mutations that arise (e.g., V11I, V32I, I47V, I50V, L76V, I84V), researchers can investigate the mechanisms of resistance and cross-resistance to other PIs.[6][8]

-

Mechanism of Action Elucidation: In "time-of-addition" assays, darunavir serves as a reference compound for late-stage inhibition.[9] This helps determine the specific phase of the viral life cycle targeted by a novel, uncharacterized antiviral agent.

-

Drug Repurposing Studies: The antiviral properties of darunavir have been investigated against other viruses. For instance, in silico and in vitro studies explored its potential to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[10][11]

Quantitative Data

The potency of darunavir can be quantified by several parameters, including the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based viral replication assays.[12]

Table 1: In Vitro Activity of Darunavir Against HIV-1

| Parameter | Virus/Enzyme | Value | Reference |

|---|---|---|---|

| Kd | Wild-Type HIV-1 Protease | 4.5 x 10-12 M | [5] |

| Ki | Wild-Type HIV-1 Protease | 1.87 nM | [13] |

| EC50 | Wild-Type HIV-1 | < 10 nM | [14] |

| EC50 | PI-Resistant Clinical Isolates (n=1501) | 75% of viruses inhibited at < 10 nM |[14] |

Table 2: Darunavir Resistance-Associated Mutations

| Mutation | Description | Reference |

|---|---|---|

| V11I, V32I, L33F, I47V, I50V | Associated with diminished virological response to darunavir. | [6] |

| I54L/M, G73S, L76V, I84V, L89V | Additional mutations linked to reduced darunavir susceptibility. | [6][8] |

| Note: The presence of three or more of these mutations is often required to confer significant phenotypic resistance.[6]

Table 3: Exploratory Activity of Darunavir Against SARS-CoV-2

| Assay Type | Target | Finding | Reference |

|---|---|---|---|

| In Vitro | SARS-CoV-2 Replication | Inhibition at 300 μM | [11] |

| In Silico | SARS-CoV-2 Main Protease (Mpro) | Binding affinity of -7.8 kcal/mol | [11] |

| Clinical Trial | COVID-19 Patients | No significant difference in viral clearance vs. control |[15] |

Experimental Protocols

Protocol 1: HIV-1 Antiviral Activity Assay (p24 Antigen-Based)

This protocol determines the concentration of darunavir required to inhibit HIV-1 replication in a susceptible T-cell line (e.g., MT-4 cells) by 50% (EC50).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MT-4 cells

-

Complete medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

-

HIV-1 viral stock (e.g., HIV-1NL4-3)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

HIV-1 p24 Antigen ELISA kit

Methodology:

-

Compound Preparation: Prepare a serial dilution series of darunavir in complete medium. Start from a high concentration (e.g., 1000 nM) and perform 3-fold or 5-fold dilutions. Include a "no drug" (virus control) and "no virus" (cell control) well.

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[16]

-

Infection: Add 100 µL of HIV-1 viral stock (at a pre-determined dilution, e.g., 50 TCID₅₀) to all wells except the cell control wells.[16]

-

Treatment: Immediately add 50 µL of the diluted darunavir solutions to the appropriate wells.

-